2-{5-oxaspiro[2.5]octan-6-yl}acetic acid
Description
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid is a bicyclic spiro compound featuring a 5-membered oxolane ring fused to a 2-membered cyclopropane ring (spiro[2.5]octane scaffold) with an acetic acid substituent at the 6-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for modulating pharmacokinetics and target binding. The compound’s spirocyclic framework enhances conformational rigidity, which can improve metabolic stability compared to flexible analogs .
Properties
CAS No. |
2091748-97-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(5-oxaspiro[2.5]octan-6-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
FOKWRPLJYUEXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)COC1CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves several steps. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the oxaspiro ring system. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Scientific Research Applications
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic Acid Hydrochloride
- Structural Differences : Replaces the 5-oxa group with 7-oxa and introduces a nitrogen atom (aza substitution) at the 4-position .
- Physicochemical Properties :
Spiro[2.5]octane-1-carboxylic Acid and Spiro[2.5]octane-6-carboxylic Acid
- Structural Differences : Carboxylic acid group positioned on the octane ring (1- or 6-position) rather than as an acetic acid side chain .
- Key Data :
- Reactivity : Direct ring attachment of the carboxylate may reduce metabolic cleavage compared to the acetic acid side chain .
Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate
- Structural Differences : Ethyl ester at the 6-position instead of acetic acid; 1-oxa substitution .
- Applications : Ester derivatives are often intermediates for prodrug development, offering improved membrane permeability .
2-{5-Oxaspiro[3.4]octan-6-yl}acetic Acid
- Structural Differences : Spiro[3.4] scaffold (3- and 4-membered rings) vs. spiro[2.5] .
- Stability: Larger ring systems (3.4 vs.
- Commercial Status : Research-grade only (SY223825), indicating exploratory use in niche applications .
Fumagillin (1-Oxaspiro[2.5]octan-6-yl Derivative)
- Structural Differences : Complex macrocyclic structure with epoxy and methoxy groups; spiro[2.5]octane core is retained .
- Properties :
- Applications : Antimicrobial agent for microsporidian infections in aquaculture .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-{5-oxaspiro[2.5]octan-6-yl}acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Structural Information
- Molecular Formula : CHO
- SMILES : C1CC2(CC2)COC1CC(=O)O
- InChI : InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11)
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.10158 | 139.7 |
| [M+Na]+ | 193.08352 | 151.1 |
| [M+NH4]+ | 188.12812 | 149.8 |
| [M+K]+ | 209.05746 | 146.1 |
| [M-H]- | 169.08702 | 149.4 |
The biological activity of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or disrupt cellular signaling pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be beneficial in treating infections.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study demonstrated that derivatives of spirocyclic compounds similar to 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid showed significant antimicrobial activity against various bacterial strains.
- The mechanism was attributed to the disruption of bacterial cell membranes.
-
Anticancer Activity :
- In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines.
- The apoptotic effect was confirmed through assays measuring caspase activation and DNA fragmentation.
-
Pharmacokinetics :
- In vivo studies revealed a favorable pharmacokinetic profile, suggesting good absorption and bioavailability.
- The maximum tolerated dose (MTD) was established without significant toxicity, indicating a therapeutic window for further development.
Pharmaceutical Development
Due to its unique structure, 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid serves as a scaffold for designing new therapeutic agents targeting various diseases, particularly infectious and oncological conditions.
Material Science
The compound's properties have also led to its exploration in the development of new materials such as polymers and resins, leveraging its structural characteristics for enhanced performance.
Comparison with Related Compounds
A comparison with similar compounds highlights the unique biological properties of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxaspiro[2.5]octane-5-acetic acid | Similar spirocyclic structure | Moderate antimicrobial activity |
| 2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid | Different ring size affecting reactivity | Limited data on biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
